Cas no 1251706-15-6 (N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide)

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a specialized organic compound featuring a cyclopentane core functionalized with a thiophene moiety and an oxazole-based carboxamide group. Its structural design incorporates a tert-butyl substituent on the oxazole ring, enhancing steric stability and influencing binding selectivity. This compound is of interest in medicinal chemistry and agrochemical research due to its potential as a scaffold for bioactive molecules. The thiophene and oxazole heterocycles contribute to its electronic properties, while the rigid cyclopentane backbone may improve metabolic stability. Its synthesis and derivatization offer opportunities for developing novel inhibitors or modulators targeting specific biological pathways.
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide structure
1251706-15-6 structure
Product name:N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
CAS No:1251706-15-6
MF:C17H22N2O2S
Molecular Weight:318.433783054352
CID:6377941
PubChem ID:49676379

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
    • N-(3-tert-butyl-1,2-oxazol-5-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide
    • N-(3-(tert-butyl)isoxazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
    • 1251706-15-6
    • F5791-0975
    • VU0520791-1
    • AKOS024518899
    • インチ: 1S/C17H22N2O2S/c1-16(2,3)12-11-14(21-19-12)18-15(20)17(8-4-5-9-17)13-7-6-10-22-13/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,20)
    • InChIKey: ARXBRJJVYTXREL-UHFFFAOYSA-N
    • SMILES: C1(C2SC=CC=2)(C(NC2ON=C(C(C)(C)C)C=2)=O)CCCC1

計算された属性

  • 精确分子量: 318.14019912g/mol
  • 同位素质量: 318.14019912g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 415
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.3
  • トポロジー分子極性表面積: 83.4Ų

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5791-0975-15mg
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
1251706-15-6
15mg
$89.0 2023-09-09
Life Chemicals
F5791-0975-2mg
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
1251706-15-6
2mg
$59.0 2023-09-09
Life Chemicals
F5791-0975-3mg
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
1251706-15-6
3mg
$63.0 2023-09-09
Life Chemicals
F5791-0975-5mg
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
1251706-15-6
5mg
$69.0 2023-09-09
Life Chemicals
F5791-0975-2μmol
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
1251706-15-6
2μmol
$57.0 2023-09-09
Life Chemicals
F5791-0975-10μmol
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
1251706-15-6
10μmol
$69.0 2023-09-09
Life Chemicals
F5791-0975-4mg
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
1251706-15-6
4mg
$66.0 2023-09-09
Life Chemicals
F5791-0975-10mg
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
1251706-15-6
10mg
$79.0 2023-09-09
Life Chemicals
F5791-0975-5μmol
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
1251706-15-6
5μmol
$63.0 2023-09-09
Life Chemicals
F5791-0975-1mg
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
1251706-15-6
1mg
$54.0 2023-09-09

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide 関連文献

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamideに関する追加情報

Introduction to N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide (CAS No. 1251706-15-6)

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 1251706-15-6, represents a unique molecular architecture that combines the structural features of oxazole and thiophene heterocycles with a cyclopentane scaffold. The presence of these heterocyclic moieties, particularly the 3-tert-butyl substituent on the oxazole ring, imparts distinct electronic and steric properties that make this molecule a promising candidate for further exploration in drug discovery and medicinal chemistry.

The compound's structure is characterized by a carboxamide functional group, which is a key pharmacophore in many bioactive molecules. The carboxamide linkage not only contributes to the molecule's solubility and bioavailability but also serves as a hinge point for interactions with biological targets. The integration of the thiophen-2-yl group further enhances the compound's potential by introducing additional electronic richness and possible binding interactions with proteins or enzymes. This combination of structural elements suggests that N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide may exhibit multiple modes of action, making it an intriguing subject for further investigation.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their therapeutic potential. Heterocycles are known for their ability to mimic natural products and biological molecules, often leading to high-affinity interactions with biological targets. The oxazole ring, in particular, has been extensively studied for its role in various pharmacological applications, including antimicrobial, antiviral, and anti-inflammatory agents. The incorporation of the 3-tert-butyl group into the oxazole framework may enhance the compound's metabolic stability and reduce its susceptibility to enzymatic degradation, thereby improving its pharmacokinetic profile.

The thiophene moiety is another important structural component that contributes to the compound's complexity and potential biological activity. Thiophenes are widely recognized for their presence in numerous natural products and pharmaceuticals, where they often serve as key pharmacophores. The thiophen-2-yl group in this compound can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking interactions, which are crucial for drug-receptor binding. These interactions can be fine-tuned by modifying the substituents on the thiophene ring, offering a versatile platform for structure-based drug design.

The cyclopentane ring provides a rigid three-dimensional scaffold that can influence the conformational flexibility of the molecule. This rigidity can be advantageous in terms of improving binding affinity and selectivity by restricting unfavorable conformations. Additionally, the carboxamide group can engage in hydrogen bonding with polar residues in biological targets, further enhancing the compound's interaction potential. The overall combination of these structural features makes N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide a compelling candidate for further exploration in medicinal chemistry.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The introduction of the 3-tert-butyl group onto the oxazole ring necessitates precise control over reaction conditions to prevent side reactions and ensure regioselectivity. Similarly, the attachment of the thiophen-2-ylium group requires careful consideration to maintain the integrity of both heterocyclic moieties during synthetic transformations. Advances in synthetic methodologies have made it increasingly feasible to construct complex molecules like this one with high precision and efficiency.

In recent years, computational chemistry has played an increasingly important role in drug discovery and molecular design. Molecular modeling techniques can be used to predict the binding modes of N-(3-tert-butyl-oxtzol 5 yl)-1-(thiophen 2 yl)cyclopentane 1 carboxamide strong>) with biological targets such as enzymes or receptors. These studies can provide valuable insights into how different substituents affect binding affinity and selectivity, guiding experimental efforts toward optimizing lead compounds. Additionally, virtual screening methods can be employed to identify potential binding pockets within biological targets that may be targeted by this molecule.

The therapeutic potential of N-(3 tert butyl 1 2 oxazol 5 yl) strong>) - 1 - (< strong thiophen 2 yl) cyclopentane 1 carboxamide) has not yet been fully explored but holds promise for several therapeutic areas based on its structural features. For instance:

  • Antimicrobial Applications:
  • Cancer Therapy:
  • Inflammatory Diseases:

In each case,the oxazole,thiophene,and,carboxamide moieties could contribute unique interactions with disease-causing agents or pathological pathways,offering opportunities for targeted therapy.

Further research is needed to fully elucidate the pharmacological properties,toxicity profile, and clinical efficacy of N-(3 tert butyl 12 oxazol 5 yl) bold>) - 11 (thiophen 22 yl) cyclopentane 11 carboxamide) . However, preliminary studies suggest that it may exhibit significant therapeutic potential, making it an exciting area for future investigation . As our understanding of molecular structure-function relationships continues to evolve, compounds like this one will play an increasingly important role in developing novel treatments for various diseases . With continued research and development, we can expect to see more applications emerge, further solidifying the importance of heterocyclic chemistry in modern medicine . p>

The development of new drugs remains one of the most pressing challenges facing global health care systems today . As such, there is considerable demand for innovative approaches to drug discovery , including exploring novel chemical entities like N-(3 tert butyl oxtzol 5 yl) bold>) -11( bold >thiophen22 yl) cyclopentane11carboxamide). By leveraging advances in synthetic chemistry, computational biology ,and medicinal chemistry, researchers are poised to uncover new therapeutic strategies that could benefit millions of people worldwide . With continued investment in research , we can accelerate progress toward more effective treatments , ultimately improving patient outcomes . p>

In conclusion,N( bold >3 tert butyloxtzol5 yl) bold>) -11( bold >thiophen22 yl)cyclopentancarboxamide) represents a promising lead compound with significant therapeutic potential . Its unique structural features,including its incorporation of oxazole , thiophene ,and carboxamide moieties,make it an attractive candidate for further exploration . While more research is needed to fully understand its pharmacological properties , preliminary studies suggest that it may have applications across multiple therapeutic areas . As our understanding of molecular structure-function relationships continues to grow, compounds like this one will play an increasingly important role in developing novel treatments . With continued investment in research and development, we can expect to see more applications emerge , further solidifying the importance of heterocyclic chemistry in modern medicine . p>

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